![molecular formula C16H17NO3S B2597489 Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate CAS No. 477567-30-9](/img/structure/B2597489.png)
Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate is a chemical compound with the CAS Number: 872102-24-4 . It has a molecular weight of 302.4 . This compound is a thiophene derivative, which are essential heterocyclic compounds that show a variety of properties and applications .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H18N2O2S/c1-4-20-16(19)14-11(2)10-13(21-14)18-15(17-3)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3, (H,17,18) . This indicates the molecular structure of the compound.Scientific Research Applications
Synthetic Routes and Derivatives
Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate has been transformed into Ethyl 3-methylbenzo[b]thiophen-2-carboxylate and various derivatives through bromination and further reactions, leading to compounds with potential pharmacological activities (Chapman et al., 1971).
Antimicrobial and Antioxidant Properties
Compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown significant in vitro antimicrobial and antioxidant activities, with some demonstrating remarkable antibacterial and antifungal properties (Raghavendra et al., 2016).
Anticancer Activity
Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized, showing potent anticancer activity against the colon HCT-116 human cancer cell line, highlighting the potential for developing new therapeutic agents (Abdel-Motaal et al., 2020).
Heterocyclization Reactions
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been utilized in heterocyclization reactions to synthesize pyrazole, isoxazole, and pyridazine derivatives, expanding the chemical repertoire of thiophene-based compounds (Wardaman, 2000).
Luminescent Properties
An efficient one-pot, three-component synthesis method has been developed for 1,5-benzodiazepine derivatives starting from thiophene aldehydes, showcasing the versatility of thiophene compounds in synthesizing complex molecules with potential luminescent properties (Li & Wang, 2014).
Future Directions
Thiophene-based analogs, including Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects and are often used in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .
Mode of Action
The mode of action of thiophene derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . Without specific information on “Ethyl 3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Thiophene derivatives can interact with a variety of biochemical pathways due to their diverse biological activities
properties
IUPAC Name |
ethyl 3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-4-20-16(19)14-11(3)9-13(21-14)17-15(18)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCJOQGXYIVLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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